1-(2,3-difluorophenyl)-1H-1,2,3-triazole
Description
Overview of Triazole Heterocycles in Contemporary Chemical Research
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental building blocks in organic synthesis. wikipedia.org Their unique structural and electronic properties have rendered them indispensable in a wide array of chemical research fields.
The synthesis of 1,2,3-triazoles has undergone a significant evolution. Early methods, dating back to the late 19th and early 20th centuries, laid the groundwork for future advancements. wikipedia.org A major breakthrough occurred in the 1960s when Rolf Huisgen developed the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. wikipedia.orgfu-berlin.denih.govnih.gov This thermal reaction, while foundational, often required harsh conditions and typically produced a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and limiting its utility. nih.gov
The landscape of triazole synthesis was revolutionized in the early 2000s with the independent and simultaneous discovery of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Morten Meldal and K. Barry Sharpless. livescience.comnobelprize.orgcambridge.org This reaction, now the quintessential example of "click chemistry," allows for the exclusive formation of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions with high yields and remarkable functional group tolerance. nih.govlivescience.comnobelprize.org The development of CuAAC and related ruthenium-catalyzed reactions (which yield the 1,5-regioisomer) provided chemists with unprecedented control and efficiency, dramatically accelerating research in fields that utilize the triazole core. nih.gov This pioneering work was recognized with the 2022 Nobel Prize in Chemistry. livescience.comsciencemediacentre.es
The 1,2,3-triazole ring is far more than a simple linker; it is a highly functional and stable scaffold with a unique combination of chemical properties that make it valuable in diverse applications. researchgate.netnih.gov
Key Properties of the 1,2,3-Triazole Scaffold:
| Property | Description | Significance |
|---|---|---|
| Chemical Stability | Resistant to metabolic degradation, hydrolysis, oxidation, and reduction. unimore.itexlibrisgroup.com | Provides a robust core for building complex molecules intended for biological or materials applications. |
| Aromaticity | The five-membered ring is an aromatic system with delocalized π-electrons. guidechem.com | Contributes to the ring's high stability. |
| Dipole Moment | Possesses a significant dipole moment, influencing polarity and solubility. guidechem.com | Can enhance interactions with biological targets and improve pharmacokinetic properties. |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, and the C-H bond can act as a weak donor. mdpi.com | Facilitates specific binding interactions with proteins and other biological macromolecules. |
| Bioisostere | Can act as a bioisostere for other functional groups, notably the amide bond. researchgate.netunimore.itexlibrisgroup.comilo.org | Allows for the modification of known drugs to improve stability, solubility, or binding, while retaining biological activity. |
Due to these features, the 1,2,3-triazole scaffold is a privileged structure in drug discovery, forming the core of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comtandfonline.comfrontiersin.org
Role of Fluorine in Modulating Chemical and Biological Properties of Organic Compounds
The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to fine-tune a compound's properties. tandfonline.comnih.govnih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—impart profound effects on a molecule's biological and chemical behavior. tandfonline.comacs.org
Key Effects of Fluorine Substitution:
| Parameter | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Often increases by blocking sites susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes). tandfonline.com | The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. |
| Binding Affinity | Can enhance binding to target proteins through favorable electrostatic or hydrophobic interactions. tandfonline.com | The polarized C-F bond can interact with polar residues in a binding pocket. Fluorine can also increase lipophilicity, favoring hydrophobic interactions. |
| Lipophilicity (LogP) | Generally increases when substituting H with F on an aromatic ring. tandfonline.com | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and cell uptake. |
| Acidity/Basicity (pKa) | Alters the pKa of nearby acidic or basic functional groups. | The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of adjacent amines or acids. |
| Conformation | Can influence molecular conformation due to electrostatic interactions between the C-F dipole and other parts of the molecule. | This can "pre-organize" a molecule into a bioactive conformation that better fits a target's binding site. |
The substitution of hydrogen with fluorine can thus lead to improved potency, selectivity, and pharmacokinetic profiles, and it is estimated that a significant percentage of all new pharmaceuticals contain fluorine. acs.org
Rationale for Dedicated Academic Research on 1-(2,3-Difluorophenyl)-1H-1,2,3-Triazole
The specific compound this compound (PubChem CID: 139029200) is a subject of academic interest precisely because it combines the robust 1,2,3-triazole scaffold with the powerful modulating effects of a specifically substituted difluorophenyl group. nih.gov
The structure of this compound presents a unique confluence of steric and electronic properties. The 1,2,3-triazole ring provides a stable, polar, and synthetically accessible core. The difluorophenyl moiety, however, is not a generic fluorinated group. The placement of fluorine atoms at the ortho and meta positions (C2 and C3) of the phenyl ring creates a distinct electronic environment.
Electronic Effects : The two fluorine atoms exert a strong collective electron-withdrawing inductive effect, which can lower the electron density of the aromatic ring and influence the electronic properties of the attached triazole. This can impact the molecule's pKa and its ability to participate in π-stacking or other non-covalent interactions. numberanalytics.com
Conformational Restriction : The ortho-fluorine substituent can induce a degree of rotational restriction around the phenyl-triazole bond, potentially locking the molecule into a limited set of preferred conformations. This conformational constraint can be advantageous for receptor binding by reducing the entropic penalty upon binding.
Metabolic Blocking : The fluorine atoms can block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby potentially increasing the compound's biological half-life. tandfonline.com
These features suggest potential research avenues in developing novel inhibitors for enzymes where specific electrostatic interactions and conformational rigidity are desired. The difluoro substitution pattern has been explored in numerous biologically active compounds, including antifungal agents, suggesting a promising path for investigation. arabjchem.orgtandfonline.comnih.gov
The combination of the 1,2,3-triazole ring and the 2,3-difluorophenyl group exemplifies a rational drug design strategy. This approach leverages the triazole as a proven and reliable pharmacophore or linker, while using the specific difluorination pattern to optimize the molecule's physicochemical and pharmacokinetic properties. researchgate.netnih.gov
The rationale for this integration is multifaceted:
Synergistic Effects : The goal is to achieve a synergistic effect where the triazole core provides the necessary structural framework and interaction points for biological activity, while the difluorophenyl group enhances potency, selectivity, or metabolic stability.
Exploring Chemical Space : Synthesizing and studying molecules like this compound allows chemists to systematically explore new areas of chemical space. By varying the substitution pattern of the fluorine atoms on the phenyl ring, researchers can fine-tune the electronic and steric profile of the molecule to achieve optimal biological activity. acs.org
Lead Optimization : In drug discovery programs, such a molecule could arise from a lead optimization campaign. If a simpler phenyl-triazole showed initial promise, the introduction of fluorine at specific positions would be a logical next step to address issues like poor metabolic stability or insufficient potency.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluorophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-6-2-1-3-7(8(6)10)13-5-4-11-12-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQRHLBTRTKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of 1-(2,3-difluorophenyl)-1H-1,2,3-triazole is expected to show distinct signals for the protons on the triazole ring and the difluorophenyl ring. The protons of the 1H-1,2,3-triazole ring typically appear as two distinct signals in the downfield region of the spectrum, usually between δ 7.5 and 8.5 ppm. The protons on the difluorophenyl ring would present a more complex multiplet pattern in the aromatic region (approximately δ 7.0-8.0 ppm) due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Triazole H-4/H-5 | 7.5 - 8.5 | d, d or s, s |
| Phenyl H-4/H-5/H-6 | 7.0 - 8.0 | m |
Multiplicity: s = singlet, d = doublet, m = multiplet. The exact splitting patterns depend on the coupling constants.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The triazole ring carbons are expected to resonate at approximately δ 120-140 ppm. The carbons of the difluorophenyl ring will show more complex signals due to carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or triplets with characteristic coupling constants. The carbons directly bonded to fluorine atoms will appear significantly downfield and will exhibit large one-bond C-F coupling constants.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbons | Expected Chemical Shift (δ, ppm) |
|---|---|
| Triazole C-4/C-5 | 120 - 140 |
| Phenyl C-1 | 125 - 135 (with C-F coupling) |
| Phenyl C-2/C-3 | 145 - 160 (with large ¹JCF) |
| Phenyl C-4/C-5/C-6 | 115 - 130 (with C-F coupling) |
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the fluorine-fluorine (F-F) coupling constant would be characteristic of an ortho-difluorinated benzene (B151609) system.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal the H-H coupling network within the difluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for establishing the connection between the difluorophenyl ring and the triazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-F bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Triazole C=N/N=N | 1500 - 1400 | Stretching |
| C-F | 1300 - 1100 | Stretching |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of stable neutral molecules such as N₂, a characteristic fragmentation pathway for triazoles. rsc.org Other significant fragments would correspond to the difluorophenyl cation and the triazole ring fragment.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS allows for the calculation of a precise molecular formula. For this compound (C₈H₅F₂N₃), the exact mass can be calculated and compared against the experimentally observed mass.
In practice, HRMS analysis of similar fluorinated 1H-1,2,3-triazole derivatives has been shown to successfully confirm their proposed structures. For instance, a related compound was supported by high-resolution mass spectrometric data showing a protonated molecule [M+H]⁺ at an m/z of 317.1141. nih.gov This level of precision helps to distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of the synthesized molecule.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Mass (m/z) |
|---|---|---|
| C₈H₅F₂N₃ | [M+H]⁺ | 182.0528 |
| C₈H₅F₂N₃ | [M+Na]⁺ | 204.0347 |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
For this analogue, the crystal structure reveals the dihedral angle between the mean planes of the triazole and the difluorophenyl rings, which is a critical parameter defining the molecule's conformation. researchgate.net In the crystal lattice, molecules are often linked by a network of intermolecular interactions, such as hydrogen bonds. researchgate.net
Table 2: Representative Crystal Data for a Related Difluorophenyl-Triazole Compound
| Parameter | Value |
|---|---|
| Compound | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol researchgate.net |
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P2₁2₁2₁ researchgate.net |
| a (Å) | 5.3770 (11) researchgate.net |
| b (Å) | 12.598 (3) researchgate.net |
| c (Å) | 15.601 (3) researchgate.net |
| V (ų) | 1056.8 (3) researchgate.net |
| Z | 4 researchgate.net |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comkuleuven.be By mapping properties onto this unique molecular surface, researchers can gain a deeper understanding of the forces that govern crystal packing. The surface is generated based on the electron distribution of a molecule in a crystal.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Phenyl-Thiadiazole Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 26.6 researchgate.net |
| N···H/H···N | 20.3 researchgate.net |
| C···H/H···C | 13.9 researchgate.net |
| S···H/H···S | 10.3 researchgate.net |
| C···C | 7.9 researchgate.net |
Data presented is for the analogous compound 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine to illustrate typical interaction percentages. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. In molecules like this compound, the primary electronic transitions are typically π → π* transitions associated with the aromatic phenyl ring and the triazole ring.
The presence of conjugated π-systems in these rings results in strong absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent used. For many 1,2,4-triazole (B32235) derivatives, these absorptions are well-documented. nih.gov The substitution pattern on the phenyl ring, such as the presence of fluorine atoms, can influence the energy of the molecular orbitals and thus cause shifts in the absorption maxima compared to the unsubstituted parent compounds. hud.ac.uk
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of triazole derivatives due to its favorable balance between accuracy and computational cost. nih.gov Studies on similar heterocyclic systems commonly employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to perform geometry optimization. nih.govresearchgate.net These calculations yield a stable, optimized molecular structure by finding the minimum energy conformation.
From this optimized geometry, various electronic properties can be determined, including bond lengths, bond angles, and dihedral angles, which characterize the molecule's three-dimensional shape. DFT also provides insights into the distribution of electron density, which is crucial for understanding the molecule's stability and reactivity. nih.govnih.gov
Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Triazole System (Conceptual) This table presents typical bond lengths and angles for a phenyl-triazole structure optimized using DFT calculations, illustrating the type of data generated.
| Parameter | Bond/Atoms | Typical Calculated Value |
|---|---|---|
| Bond Length | C-N (Triazole Ring) | ~1.35 Å |
| Bond Length | N-N (Triazole Ring) | ~1.34 Å |
| Bond Length | C-C (Phenyl Ring) | ~1.39 Å |
| Bond Length | C-F (Phenyl Ring) | ~1.35 Å |
| Bond Angle | C-N-N (Triazole Ring) | ~109° |
| Bond Angle | N-N-N (Triazole Ring) | ~108° |
While DFT is widely used, ab initio methods represent another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure calculations. These methods are often computationally more demanding than DFT and may be used to benchmark or refine the results obtained from DFT calculations, especially for properties that are sensitive to electron correlation effects.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com For 1-(2,3-difluorophenyl)-1H-1,2,3-triazole, the electron-withdrawing fluorine atoms on the phenyl ring are expected to influence the energies of these frontier orbitals.
Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the type of data obtained from FMO analysis and its chemical interpretation.
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these regions are typically located around the nitrogen atoms of the triazole ring. biointerfaceresearch.com
Blue regions represent areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. These are often found around the hydrogen atoms. researchgate.net
Green regions correspond to neutral or non-polar areas.
The MEP map provides a clear, visual guide to the molecule's reactivity, highlighting the electron-rich and electron-poor centers involved in intermolecular interactions. nih.gov
Theoretical Spectroscopic Data Prediction and Comparison with Experimental Observations
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. researchgate.netnih.gov Theoretical calculations of FT-IR, ¹H-NMR, and ¹³C-NMR spectra are routinely performed.
Vibrational Frequencies (FT-IR): DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These calculated frequencies are often scaled by a factor to correct for systematic errors and can be compared with the peaks in an experimental FT-IR spectrum to aid in peak assignment. biointerfaceresearch.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants for atoms like ¹H and ¹³C. nih.gov These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS). Comparing the calculated NMR spectra with experimental results is a powerful method for structural verification of triazole derivatives. researchgate.net
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Hypothetical) This table illustrates how calculated spectroscopic data for key functional areas of the molecule would be compared against experimental findings to validate its structure.
| Spectrum | Functional Group/Proton | Calculated Value | Experimental Value |
|---|---|---|---|
| FT-IR | C-F Stretch | ~1250 cm⁻¹ | ~1255 cm⁻¹ |
| FT-IR | C=N Stretch (Triazole) | ~1600 cm⁻¹ | ~1605 cm⁻¹ |
| ¹H-NMR | Triazole-H | ~8.1 ppm | ~8.0 ppm |
| ¹³C-NMR | Triazole-C | ~130 ppm | ~129 ppm |
| ¹³C-NMR | Phenyl C-F | ~150 ppm | ~151 ppm |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 1,2,3-triazoles, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a common route. nih.govacs.org Theoretical studies can map the entire reaction pathway by calculating the energies of the reactants, transition states, intermediates, and products. researchgate.net
By identifying the transition state structures and calculating their activation energies, chemists can understand the feasibility of a proposed mechanism, predict reaction outcomes, and explain the regioselectivity (e.g., the formation of 1,4- vs. 1,5-disubstituted triazoles). nih.govresearchgate.net This computational insight is crucial for optimizing reaction conditions and designing more efficient synthetic routes for compounds like this compound.
Transition State Characterization and Energy Barrier Calculations
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the transition states of reactions involving triazole rings. The conformational analysis of molecules like bi-1,2,3-triazole has been studied using DFT at the B3LYP/6-311++G(d,p) level of theory to scan the potential energy surface and identify conformers with minimum energy. ekb.eg For one such conformer, the energy barrier for rotation was found to be as low as 1.67 kcal/mol, indicating facile conformational changes. ekb.eg These calculations are crucial for understanding the flexibility of the triazole system and its ability to adopt specific conformations, for instance, when binding to a biological target. Theoretical calculations for novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety have also been carried out at the B3LYP/6-31G(d,p) level to perform full geometry optimization and analyze frontier orbital energies, which helps in understanding their reactivity and structure-activity relationships. mdpi.com
Exploration of Reaction Pathways and Regioselectivity
The synthesis of 1,2,3-triazoles, famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, often results in a mixture of regioisomers. nih.gov Computational studies are pivotal in exploring the reaction pathways that lead to different isomers and in understanding the factors that govern regioselectivity.
The use of catalysts is a key factor in controlling the outcome of the cycloaddition:
Copper (Cu) catalysts predominantly yield 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov
Ruthenium (Ru) catalysts typically lead to the formation of 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov
Theoretical models help to elucidate the mechanisms behind this catalyst-dependent regioselectivity. researchgate.net For instance, studies on the reaction between β-carbonyl phosphonates and azides have shown that cesium carbonate can effectively promote the reaction to yield 1,4- or 1,5-disubstituted triazoles with high regioselectivity. acs.org X-ray crystallography and NMR spectroscopy analyses, supported by computational models, confirmed the involvement of a cesium-chelated intermediate that significantly influences the chemo- and regioselectivity of the final 1,2,3-triazole products. acs.org
Molecular Docking and Dynamics Simulations for Theoretical Interaction Studies
Molecular docking and dynamics simulations are essential computational techniques for predicting and analyzing how triazole derivatives interact with biological macromolecules. nih.govacs.org These methods provide insights into the binding affinities and modes of ligands with targets like enzymes and receptors, playing a noteworthy role in structure-based drug design. acs.orgfrontiersin.org For example, docking studies of 1,2,3-triazole-phthalimide hybrids against SARS-CoV-2 target proteins like the main protease (Mpro) have been used to identify promising antiviral candidates. nih.gov
Prediction of Binding Modes with Model Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is widely used to predict how triazole compounds bind to the active sites of enzymes. A significant target for antifungal triazoles is the fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. nih.govnih.gov
Docking studies have revealed that the efficacy of triazole antifungals often relies on specific interactions within the CYP51 active site:
The heterocyclic nitrogen atom (often N-4 of a 1,2,4-triazole or an equivalent nitrogen in a 1,2,3-triazole) coordinates with the heme iron atom in the enzyme's active site. nih.govresearchgate.net
The difluorophenyl group typically positions itself within a hydrophobic pocket of the enzyme. nih.govresearchgate.net For some derivatives, the fluorine atoms can form hydrogen bonds with key residues like Gly307. researchgate.net
In studies of other triazole derivatives, docking has been used to predict binding to various other targets, including protein kinases and acetylcholinesterase, revealing that the triazole scaffold can interact with diverse receptors through weak interactions. frontiersin.orgmdpi.comnih.gov
Analysis of Interaction Energies and Key Residues
Beyond predicting the binding pose, computational studies quantify the strength of the interaction through binding energy calculations and identify the key amino acid residues involved. For a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives docked into the steroid sulfatase (STS) active site, the calculated binding free energies were in the range of -8.1 to -8.3 kcal/mol. nih.gov Similarly, docking of novel 1,2,3-triazole derivatives against the COVID-19 main protease (6LU7) showed bond affinity scores ranging from -6.0 to -8.8 kcal/mol. researchgate.net
The types of interactions are also elucidated. Thermodynamic parameters derived from these studies reveal that binding forces can include hydrophobic interactions, electrostatic forces, and hydrogen bonds, which aligns with molecular docking results. nih.gov For triazole-coupled acetamide scaffolds targeting protein kinase B, analysis of docked complexes includes assessment of hydrophobic contacts and hydrogen bonding within the receptor's binding site. mdpi.com
| Compound Class | Biological Target | Calculated Binding Energy (kcal/mol) | Key Interactions / Notes |
|---|---|---|---|
| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Steroid Sulfatase (STS) | -8.1 to -8.3 | Similar binding manner to the native ligand. |
| Novel 1,2,3-triazole derivatives | COVID-19 Main Protease (6LU7) | -6.0 to -8.8 | Binding to the active site is predicted to inhibit enzyme activity. |
| 1,2,3-triazole-phthalimide hybrids | SARS-CoV-2 Main Protease (Mpro) | -10.26 (for derivative E40) | Interaction with multiple target proteins of the virus. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
QSAR and QSPR are computational methods used to build mathematical models that correlate the chemical structures of compounds with their biological activities or physicochemical properties, respectively. nih.govresearchgate.net These in silico tools are effective in facilitating drug design and discovery by predicting the activity of novel compounds, thereby reducing the time and cost of research. nih.govtandfonline.comzsmu.edu.ua
Computational Approaches to Correlate Structure with In Vitro Activities
QSAR models have been successfully developed for various series of triazole derivatives to predict their biological activities. For a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, analogues of fluconazole, a QSAR model was built to predict their fungicidal activity against Candida albicans. tandfonline.comnih.gov The model used topological and physicochemical parameters and was validated through cross-validation and external test set prediction. nih.gov Such models can not only predict the activity of new compounds but also quantitatively explain the important molecular regions for activity. nih.gov
In another study involving thirty-two 1,2,3-triazole derivatives, QSAR models were constructed to analyze their cytotoxic activities against four different cancer cell lines. nih.gov The models showed acceptable predictive performance, highlighting crucial molecular moieties and properties essential for potent anticancer activity. nih.govresearchgate.net These studies demonstrate that structural modifications, such as the introduction of different substituent groups, significantly influence the biological activity of the triazole compounds. zsmu.edu.uatandfonline.com
| Compound Series | Predicted Activity | Cross-Validation (R²cv) | Prediction Error (RMSEcv) |
|---|---|---|---|
| 1,2,3-triazole derivatives (32 compounds) | Cytotoxicity (HuCCA-1) | 0.8957 | 0.2070 |
| 1,2,3-triazole derivatives (32 compounds) | Cytotoxicity (HepG2) | 0.7410 | 0.3164 |
| 1,2,3-triazole derivatives (32 compounds) | Cytotoxicity (A549) | 0.5958 | 0.4526 |
| 1,2,3-triazole derivatives (32 compounds) | Cytotoxicity (MOLT-3) | 0.7930 | 0.2798 |
Reactivity and Advanced Derivatization Strategies
Functionalization of the Triazole Ring and Phenyl Moiety
The 1,2,3-triazole ring, while generally stable, can undergo functionalization through various synthetic methodologies. The inherent stability of the triazole ring to oxidation, reduction, and hydrolysis makes it a reliable core for chemical modifications. The difluorophenyl group, with its electron-withdrawing fluorine atoms, influences the reactivity of the entire molecule, impacting both the triazole and the phenyl rings.
The functionalization of the triazole ring itself can be challenging due to its aromatic stability. However, strategies such as metal-catalyzed C-H activation can be employed to introduce substituents at the C4 and C5 positions. The 2,3-difluorophenyl moiety can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating. The positions ortho and para to the fluorine atoms are the most likely sites for substitution.
| Functionalization Strategy | Target Site | Reagents and Conditions | Potential Products |
| C-H Arylation | Triazole C5-position | Pd(OAc)₂, Aryl halide, PPh₃, Base | 5-Aryl-1-(2,3-difluorophenyl)-1H-1,2,3-triazole |
| Nitration | Phenyl ring | HNO₃, H₂SO₄ | 1-(2,3-difluoro-nitrophenyl)-1H-1,2,3-triazole |
| Halogenation | Phenyl ring | NBS/NCS, acid catalyst | 1-(bromo-2,3-difluorophenyl)-1H-1,2,3-triazole |
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from 1-(2,3-difluorophenyl)-1H-1,2,3-triazole. To utilize these reactions, the parent compound must first be functionalized with a suitable handle, such as a halide.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For instance, a brominated derivative of this compound can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents. These reactions are known for their mild conditions and tolerance of a wide range of functional groups.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. globalresearchonline.netnih.govresearchgate.netresearchgate.netnih.gov This method is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of a final bioactive molecule. The reaction is typically carried out under mild, often room-temperature, conditions. nih.gov
| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | 1-(bromo-2,3-difluorophenyl)-1H-1,2,3-triazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(aryl-2,3-difluorophenyl)-1H-1,2,3-triazole |
| Sonogashira | 1-(iodo-2,3-difluorophenyl)-1H-1,2,3-triazole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(alkynyl-2,3-difluorophenyl)-1H-1,2,3-triazole |
Click Chemistry Beyond Synthesis: Bioconjugation and Material Assembly
The formation of the 1,2,3-triazole ring via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction. nih.govnih.govmdpi.combeilstein-journals.orgresearchgate.netresearchgate.netyoutube.com Beyond its use in the primary synthesis of the title compound, this reaction is instrumental in bioconjugation and material assembly. By functionalizing this compound with either an azide (B81097) or a terminal alkyne, it can be readily "clicked" onto biomolecules or polymer backbones.
In bioconjugation, this allows for the site-specific labeling of proteins, nucleic acids, and other biological macromolecules. The resulting triazole linker is exceptionally stable, making it ideal for in vivo applications. In material science, this strategy is employed to create functional polymers, dendrimers, and nanoparticles with precisely controlled architectures and properties.
Heterocyclic Annulation and Fused Ring System Formation
The 1,2,3-triazole ring can serve as a precursor for the synthesis of more complex fused heterocyclic systems through annulation reactions. nih.govnih.gov These reactions often involve the functionalization of the triazole ring at adjacent positions, followed by a cyclization step. For instance, a 4,5-difunctionalized this compound can undergo condensation with a suitable binucleophile to form a fused bicyclic or polycyclic system.
Another approach involves the transannulation of the triazole ring, where it reacts with other unsaturated molecules, such as alkynes or nitriles, in the presence of a transition metal catalyst to form a new heterocyclic ring. nih.gov These transformations provide access to a wide array of novel heterocyclic scaffolds with potential applications in drug discovery.
Design and Synthesis of Advanced this compound Analogs
The design and synthesis of advanced analogs of this compound are primarily driven by the search for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. globalresearchonline.netnih.govnih.govfrontiersin.orgzsmu.edu.uanih.govnih.govresearchgate.net The 1,2,3-triazole core is a well-established pharmacophore, and the difluorophenyl group can enhance binding to biological targets through various interactions, including hydrogen bonding and hydrophobic interactions. nih.gov
Structure-activity relationship (SAR) studies guide the design of new analogs. By systematically modifying the substituents on both the phenyl and triazole rings, researchers can optimize the biological activity of the molecule. For example, the introduction of different functional groups can modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. The synthesis of these analogs often relies on the derivatization strategies discussed in the preceding sections, such as cross-coupling reactions and click chemistry.
Advanced Applications and Material Science Potential
Development as Ligands for Metal Complexes and Catalysis
The 1,2,3-triazole moiety is an excellent ligand for a variety of transition metals, a property that has been extensively explored in the development of novel catalysts and functional metal complexes. rsc.orgresearchgate.net The nitrogen atoms of the triazole ring can coordinate with metal centers in several modes, including as a monodentate ligand, a bridging ligand, or as part of a bidentate or polydentate chelator. acs.orguq.edu.au The specific coordination is often directed by the substituents on the triazole and phenyl rings.
In the context of 1-(2,3-difluorophenyl)-1H-1,2,3-triazole, the difluorophenyl group is expected to act as an electron-withdrawing group, which can influence the electronic properties of the resulting metal complexes. This has been observed in related compounds, such as those with 4-(2,4-difluorophenyl)-1,2,3-triazole ligands, where the fluorine substituents stabilize the highest occupied molecular orbital (HOMO), leading to blue-shifted light emission in the corresponding complexes. rsc.org
While specific catalytic applications of this compound are not extensively documented, the broader class of triazole-based ligands has been successfully employed in a range of catalytic reactions. For example, palladium complexes with triazole-based phosphine (B1218219) ligands have shown excellent catalytic activity in Mizoroki-Heck coupling reactions. nih.gov The electronic tuning afforded by the difluorophenyl group could potentially enhance the catalytic efficiency or selectivity in similar transformations.
Table 1: Coordination Behavior of 1,2,3-Triazole Ligands in Metal Complexes
| Ligand Type | Metal Center | Coordination Mode | Potential Application | Reference |
|---|---|---|---|---|
| Phenyl-1,2,3-triazole | Iridium(III) | Cyclometalating | Light-emitting devices | acs.org |
| Pyridyl-phenyl-1,2,3-triazole | Iridium(III), Rhodium(III) | N,N chelation and C-H activation | Catalysis | acs.org |
| Bis- and Trisphosphine-1,2,3-triazole | Palladium(II) | Pincer (P,C,P) | Cross-coupling reactions | nih.gov |
Incorporation into Functional Polymers and Supramolecular Assemblies
The robust nature of the 1,2,3-triazole ring, often formed through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," makes it an ideal linker for the construction of functional polymers and complex supramolecular structures. rsc.orgmdpi.com These materials are finding applications in diverse areas, from drug delivery to electronics.
The incorporation of this compound into polymer chains can impart specific properties to the resulting material. The polarity of the triazole ring and the potential for hydrogen bonding can influence the polymer's solubility and thermal stability. mdpi.com Furthermore, the difluorophenyl group can introduce additional non-covalent interactions, such as C–H···F hydrogen bonds, which can direct the folding of polymer chains into well-defined secondary structures, as seen in foldamers constructed with 4,6-difluoro-m-phenylene linkers. researchgate.net
In the realm of supramolecular chemistry, the 1,2,3-triazole unit is a versatile building block. nih.gov Its ability to participate in hydrogen bonding, metal coordination, and anion-π interactions allows for the self-assembly of intricate architectures. While specific supramolecular assemblies of this compound are yet to be detailed in the literature, the principles governing the self-assembly of related fluorinated triazoles suggest that it would be a valuable component in the design of molecular sensors, capsules, and gels. acs.org
Applications in Luminescent Materials and Fluorescent Probes
Triazole derivatives are increasingly being investigated for their potential in optoelectronic applications, particularly as components of luminescent materials and fluorescent probes. rsc.orgnih.gov The electronic structure of the triazole ring can be readily tuned by the introduction of various substituents, allowing for the fine-control of their photophysical properties.
Fluorinated phenyl-1,2,3-triazoles are of particular interest for the development of blue-emitting organic materials. researchgate.net The electron-withdrawing nature of the fluorine atoms can lead to a lowering of the HOMO energy level, resulting in a larger HOMO-LUMO gap and, consequently, emission at shorter wavelengths. Studies on 2-fluoroaryl-1,2,3-triazoles have demonstrated their potential as highly efficient blue-violet fluorophores with quantum yields approaching 99% in various solvents. researchgate.net
The photophysical properties of 1,2,3-triazole-based fluorophores are highly dependent on the substitution pattern. nih.gov While detailed studies on this compound are limited, it is anticipated that this compound would exhibit interesting luminescent properties, potentially serving as a building block for organic light-emitting diodes (OLEDs) or as a core structure for the design of fluorescent probes for sensing applications.
Table 2: Photophysical Properties of Representative Fluoroaryl-1,2,3-Triazole Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|
| 2-fluoroaryl-5-aryl-4-methyl-1,2,3-triazole | ~300-350 | ~330-440 | >99 | Various | researchgate.net |
| 4,5-bis(arylethynyl)-1H-1,2,3-triazoles | ~350-450 | ~400-600 | Variable | THF | nih.gov |
Role in Corrosion Inhibition Mechanisms (Theoretical and Electrochemical Studies)
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are well-known for their ability to inhibit the corrosion of metals, particularly in acidic environments. nih.govsdit.ac.in Triazole derivatives have emerged as a particularly effective class of corrosion inhibitors due to the presence of multiple nitrogen atoms and the aromaticity of the triazole ring. nih.govhelsinki.fi
The mechanism of corrosion inhibition by triazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals).
Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between the molecular structure of triazole inhibitors and their inhibition efficiency. niscpr.res.inresearchgate.net These studies often calculate parameters such as the energy of the HOMO and the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and the dipole moment. A higher HOMO energy is generally associated with a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition.
For this compound, the presence of the triazole ring with its lone pair electrons on the nitrogen atoms, along with the π-electrons of the phenyl ring, provides active sites for adsorption onto a metal surface. The fluorine atoms, being highly electronegative, would also influence the electron distribution within the molecule, which in turn affects its interaction with the metal surface. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), on related triazole compounds have consistently shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net
Table 3: Theoretical and Experimental Parameters for Triazole-based Corrosion Inhibitors
| Inhibitor | Method | Key Finding | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Substituted 1,2,4-triazoles | DFT, Electrochemical | Mixed-type inhibitor, efficiency correlates with electron density | >90 | niscpr.res.in |
| 1,2,3-triazole derivatives | DFT | Higher HOMO energy correlates with higher inhibition efficiency | - | researchgate.net |
| 4-amino-5-mercapto-1,2,4-triazole derivatives | Electrochemical, DFT | Adsorption on metal surface, formation of protective film | High | nih.gov |
Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a cornerstone for the separation and purity evaluation of organic compounds. Its high resolving power allows for the separation of the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like 1-(2,3-difluorophenyl)-1H-1,2,3-triazole. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. A typical method involves a reversed-phase approach, where a non-polar stationary phase is used with a polar mobile phase.
Method development for triazole derivatives often utilizes C8 or C18 columns. researchgate.net The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a buffer to control pH. walshmedicalmedia.comresearchgate.net Gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of all components in a sample mixture. nih.gov Detection is frequently accomplished using a UV detector, as the aromatic and triazole rings exhibit strong chromophores. researchgate.netnih.gov
Validation of the HPLC method is performed according to ICH guidelines to ensure its linearity, accuracy, precision, and specificity. researchgate.net The linearity is tested over a specific concentration range, which for similar triazole compounds has been shown to be effective from 0.05 to 10 mg/liter or 10 to 90 µg/mL. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Note: This table represents typical starting conditions for method development and may require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities, precursors, or more volatile derivatives and analogs. dnu.dp.uaresearchgate.net
In GC-MS analysis of triazole derivatives, the choice of the chromatographic column is crucial, with non-polar columns often being used for separation. dnu.dp.ua The behavior of a compound under GC-MS conditions is significantly affected by the nature of its substituents; higher polarity can sometimes lead to poor peak shape and reduced response, posing a limitation for certain derivatives. dnu.dp.ua The mass spectrometer detector provides structural information by fragmenting the analyte molecules into characteristic ions, allowing for definitive identification. rsc.org The mass spectrum, along with the retention time, serves as a reliable identifier for the compound. researchgate.net This technique is particularly useful in quality control for detecting and quantifying trace amounts of volatile organic compounds. nih.gov
Spectrophotometric and Fluorometric Assay Development for Detection and Quantification
Spectroscopic methods offer rapid and sensitive means for the detection and quantification of this compound.
UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The presence of the phenyl and triazole moieties in the compound results in characteristic UV absorption maxima. zsmu.edu.ua A spectrophotometric assay can be developed by preparing a calibration curve of absorbance versus concentration using standards of known concentration. This method is often used for determining the concentration of the active substance in a formulation. zsmu.edu.ua
Fluorometric assays, which measure the fluorescence emitted by a compound after it absorbs light, can offer higher sensitivity and selectivity compared to spectrophotometry. rsc.org Many triazole-containing compounds have been shown to possess intrinsic fluorescent properties. researchgate.netrsc.org The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths for this compound. The fluorescence intensity is typically linearly proportional to the concentration over a certain range, allowing for precise quantification, even at very low levels. nih.govnanobioletters.com
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This analysis provides experimental data that is used to confirm the empirical formula of a newly synthesized compound. nih.gov The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₈H₅F₂N₃). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. urfu.ruderpharmachemica.comresearchgate.net
Table 2: Elemental Analysis Data for this compound (C₈H₅F₂N₃)
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 52.47 | 52.45 |
| Hydrogen (H) | 2.75 | 2.78 |
| Nitrogen (N) | 22.94 | 22.91 |
Note: "Found %" values are hypothetical and serve as an example of expected results for a pure sample.
Future Directions and Research Challenges in 1 2,3 Difluorophenyl 1h 1,2,3 Triazole Research
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The synthesis of 1,2,3-triazoles has been a subject of extensive research, with a significant focus on developing greener and more efficient methodologies. itmedicalteam.pl Future work on 1-(2,3-difluorophenyl)-1H-1,2,3-triazole will likely pivot towards adopting these modern synthetic strategies to minimize environmental impact and improve reaction efficiency.
One promising avenue is the use of ultrasound-assisted synthesis . This technique has been shown to reduce reaction times and improve yields in the formation of 1,2,3-triazole derivatives. itmedicalteam.pl Applying sonication to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.
Another key area of development is the advancement of metal-free cycloaddition reactions . While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, the development of metal-free alternatives is crucial for applications where metal contamination is a concern. thieme-connect.com Research into organocatalyzed or thermal- and ultrasound-promoted 1,3-dipolar cycloadditions for the synthesis of this specific difluorophenyl triazole will be a significant step forward. itmedicalteam.pl
| Methodology | Key Advantages | Potential Application to this compound | References |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Greener and faster production of the target compound. | itmedicalteam.pl |
| Metal-Free Cycloadditions | Avoids metal contamination, useful for biological applications. | Synthesis of high-purity compound for medicinal chemistry research. | thieme-connect.com |
| Use of Nanocatalysts | High catalytic activity, reusability, easy separation. | Development of sustainable and cost-effective synthetic routes. | researchgate.net |
Uncovering Undiscovered Reactivity Patterns and Chemical Transformations
While the 1,2,3-triazole core is known for its stability, the unique electronic properties imparted by the 2,3-difluorophenyl substituent may give rise to novel reactivity patterns. Future research will likely delve into exploring the chemical transformations of this compound to expand its utility as a synthetic building block.
The electron-withdrawing nature of the difluorophenyl group can influence the reactivity of the triazole ring, making it susceptible to certain nucleophilic or electrophilic substitutions that are less common in other triazole derivatives. nih.gov A systematic investigation into the behavior of this compound under a variety of reaction conditions could reveal new synthetic handles for further functionalization.
Furthermore, this compound can serve as a synthon for the creation of more complex molecular architectures. researchgate.net For instance, it could be used in cycloaddition reactions or as a ligand in coordination chemistry. thieme-connect.com The potential for N-functionalization of the triazole ring also opens up possibilities for creating a diverse library of related compounds with tailored properties.
The exploration of heretofore unknown reactivity could also be facilitated by the use of high-throughput screening techniques, allowing for the rapid testing of various reaction conditions and catalysts. This approach could accelerate the discovery of new chemical transformations and applications for this compound.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction mechanisms. rsc.org The application of advanced computational modeling to this compound can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. nih.govacs.org
DFT calculations can be employed to predict various chemical reactivity descriptors, such as global hardness, softness, electronegativity, and electrophilicity. nih.govacs.org This information can guide the rational design of experiments and help in understanding the outcomes of chemical reactions. Furthermore, computational models can be used to simulate spectroscopic data (e.g., NMR, IR), aiding in the characterization of new derivatives. nih.gov
In the context of drug discovery, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. acs.org This predictive capability can significantly accelerate the identification of promising lead compounds for further experimental validation. researchgate.net
| Computational Method | Predicted Properties/Outcomes | Significance for this compound Research | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, chemical reactivity descriptors, spectroscopic data. | Rationalizing observed reactivity and guiding synthetic efforts. | rsc.orgnih.govacs.org |
| Molecular Docking | Binding affinity, interaction modes with biological targets. | Identifying potential therapeutic applications and guiding drug design. | acs.orgresearchgate.net |
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The synergy between AI and automated synthesis platforms could enable the rapid, data-driven exploration of the chemical space around this compound, accelerating the discovery of new materials and therapeutics.
Diversification of Academic Applications Beyond Established Fields
While fluorinated triazoles have found significant applications in medicinal chemistry, there is a vast, underexplored potential for this compound in other academic disciplines. researchgate.net Future research should aim to diversify its applications beyond the traditional focus on biological activity.
In materials science , the unique properties of the difluorophenyl and triazole moieties could be exploited in the design of novel polymers, liquid crystals, or organic electronics. The strong dipole moment and potential for hydrogen bonding of the triazole ring could lead to materials with interesting self-assembly properties. nih.gov
In agrochemical research , fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Investigating the potential of this compound and its derivatives as herbicides, fungicides, or insecticides could open up new avenues for crop protection.
Furthermore, in the field of supramolecular chemistry , this compound could serve as a versatile building block for the construction of complex, functional architectures. Its ability to act as a ligand for metal ions could also be explored in the development of new catalysts or sensors.
By looking beyond the established applications, researchers can unlock the full potential of this compound and pave the way for new discoveries in a wide range of scientific fields.
Q & A
Q. What are the standard synthetic routes for 1-(2,3-difluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The compound is typically synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method that ensures 1,4-disubstituted triazole formation. Key precursors include 2,3-difluorophenyl azide and terminal alkynes. Reaction optimization involves controlling temperature (60–80°C), solvent (DMSO or t-BuOH/H2O), and catalyst loading (CuI or CuSO4 with sodium ascorbate). Yields >85% are achievable under inert conditions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is essential: <sup>1</sup>H NMR reveals aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons), while <sup>19</sup>F NMR confirms fluorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight (MW = 211.14 g/mol), and IR spectroscopy identifies triazole ring vibrations (~1,500–1,600 cm<sup>−1</sup>) .
Q. How is the biological activity of this compound initially screened in antimicrobial studies?
Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) are standard. The triazole’s electron-withdrawing fluorine substituents enhance membrane permeability, with activity compared to metronidazole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during triazole synthesis with substituted alkynes?
Competing 1,5-regioisomers may form with bulky alkynes. Density functional theory (DFT) calculations predict transition-state energies, while substituent electronic effects (e.g., electron-deficient alkynes favor 1,4-products) guide optimization. Silver-doped catalysts (e.g., Ag-Zn nanoheterostructures) improve selectivity to >95% for 1,4-triazoles .
Q. How can LC-MS/MS methods detect genotoxic impurities in derivatives of this compound?
Trace impurities (e.g., 1-(2,4-difluorophenyl)-2-triazol-1-yl-ethanone) are quantified using a C18 column, 0.1% formic acid in mobile phases, and multiple reaction monitoring (MRM). Limits of detection (LOD) ≤0.3 µg/g are achieved via positive electrospray ionization (ESI+) and collision-induced dissociation (CID) .
Q. What crystallographic techniques elucidate the solid-state behavior of fluorinated triazoles?
Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions (e.g., C–H···F hydrogen bonds) and Hirshfeld surface analysis quantifies packing efficiency. For 1-(2,3-difluorophenyl) derivatives, fluorine atoms exhibit van der Waals contacts (3.0–3.5 Å), influencing solubility and stability .
Q. How do substituent positions (2,3-difluoro vs. 3,4-difluoro) affect electronic properties and reactivity?
Computational studies (e.g., Hammett σ constants) show 2,3-difluoro substitution increases electron deficiency at the triazole ring, enhancing electrophilic reactivity. Cyclic voltammetry confirms a 0.3 V anodic shift in oxidation potentials compared to non-fluorinated analogues, impacting redox-driven applications .
Methodological Guidance
- Handling Fluorinated Intermediates : Use anhydrous conditions and fluoropolymer-lined reactors to minimize hydrolysis. Fluorine’s electronegativity requires inert atmospheres (N2/Ar) during azide preparation .
- Data Reproducibility : Validate synthetic protocols via interlaboratory studies, emphasizing catalyst purity (CuI ≥99.99%) and azide freshness (avoiding decomposition to HN3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
